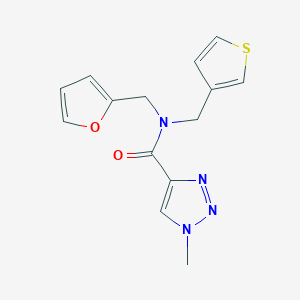
3-(cyclohexylsulfonyl)-N-cyclopentylazetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, polarity, and reactivity .科学的研究の応用
Synthesis and Chemical Properties
Synthetic Utility in Organic Chemistry : Studies have shown that compounds similar to 3-(cyclohexylsulfonyl)-N-cyclopentylazetidine-1-carboxamide are used in the synthesis of various heterocyclic compounds. For instance, the use of sulfonyl groups in synthesizing pyrazoles, pyrimidines, and other nitrogen-containing heterocycles is a common strategy due to their potential as herbicidal inhibitors and their synthetic utility as leaving groups sensitive to solvent and steric factors (McFadden et al., 1993). Additionally, N-sulfonylformamidines have been synthesized from cyanamides and carbodiimides, highlighting the versatility of sulfonyl groups in organic synthesis (Hellmann et al., 2013).
Targeted Protein Degradation : A novel approach in drug discovery involves the targeted degradation of proteins using ligands that engage specific residues in protein binding sites. Sulfonyl fluoride groups have been incorporated into drug design to target specific histidine residues, demonstrating the potential of sulfonyl-containing compounds in creating covalent inhibitors for therapeutic applications (Cruite et al., 2022).
Biological Activities and Applications
Anticancer Properties : Research into the biological effects of ruthenium(II) complexes incorporating certain sulfonyl-containing ligands has shown promising anticancer activities. These complexes can target mitochondria within cancer cells, indicating the potential for sulfonyl-containing compounds in developing new anticancer drugs (Pierroz et al., 2012).
Antibacterial and Antibiotic Properties : The synthesis of heterocyclic compounds with sulfonyl groups has been explored for their antibiotic and antibacterial properties. For example, thiophene-2-carboxamide derivatives have been synthesized for potential use as new antibiotic and antibacterial drugs (Ahmed, 2007).
作用機序
Safety and Hazards
特性
IUPAC Name |
3-cyclohexylsulfonyl-N-cyclopentylazetidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3S/c18-15(16-12-6-4-5-7-12)17-10-14(11-17)21(19,20)13-8-2-1-3-9-13/h12-14H,1-11H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYUDJBMNQDDNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)NC3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(pyridin-2-yl)acetamide oxalate](/img/structure/B2372967.png)




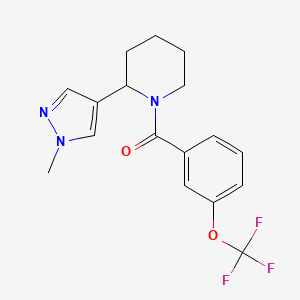



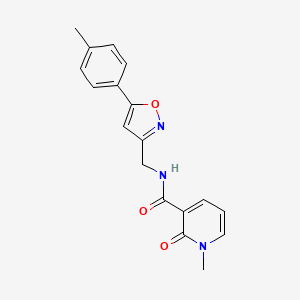
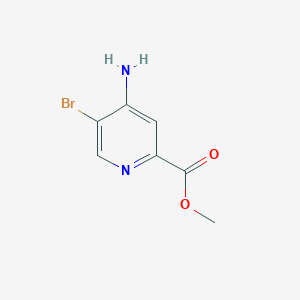
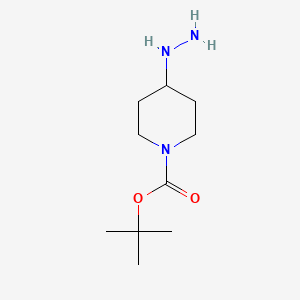
![1-(7-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2372987.png)
